1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine
Description
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O/c1-17-9-8-15-4-6-16(7-5-15)12-3-2-11(13)10-14-12/h2-3,10H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYIMDXNUIKBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
The compound features a piperazine core with a 5-bromopyridine moiety and a 2-methoxyethyl substituent. This unique structure contributes to its interaction with biological targets, influencing its pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing piperazine and pyridine derivatives often exhibit diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. The specific activity of this compound has been investigated in various contexts.
Antimicrobial Activity
This compound has shown promise as an efflux pump inhibitor (EPI) in Gram-negative bacteria. In a study evaluating the structure-activity relationships of similar compounds, it was found that modifications to the piperazine scaffold could enhance antibacterial potency. While the compound itself did not show significant antibacterial activity at high concentrations (MIC ≥ 100 µM), it was effective in potentiating the activity of standard antibiotics like fluoroquinolones when used in combination .
The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:
- Efflux Pump Inhibition : By inhibiting efflux pumps in bacteria, the compound can enhance the effectiveness of existing antibiotics, making it a candidate for combination therapies .
- Cell Stress Response Modulation : Similar compounds have been shown to influence cellular stress responses by modulating eIF2-α phosphorylation. This suggests that this compound may also affect protein synthesis under stress conditions .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Potentiates fluoroquinolone activity | |
| Efflux Pump Inhibition | Enhances antibiotic efficacy | |
| Cell Stress Response | Potential modulation of eIF2-α pathway |
Case Studies
In recent studies, derivatives of piperazine have been explored for their therapeutic potential:
Scientific Research Applications
Based on the search results, here's what is known about the applications of piperazine derivatives, with a focus on compounds similar to "1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine":
Overview of Piperazine and its Derivatives
Piperazine is a versatile building block in the synthesis of numerous biologically active compounds . Many useful compounds contain piperazine derivatives in their structures, particularly those with substitutions on the nitrogen atoms .
Applications of Piperazine Derivatives
Piperazine derivatives have a wide range of pharmaceutical applications, including:
- Antihistamines: Cyclizine, an antihistamine drug, contains piperazine and is used as an antiemetic with anticholinergic effects . Oxatomide is another H1 antihistaminic drug containing a piperazine moiety . Bucle et al. (year not specified in search results) synthesized N-benzylpiperazino derivatives and evaluated their antihistamine activity .
- Antidepressants: Amoxapine, an antidepressant drug, is used to treat depression, anxiety, or agitation associated with depression .
- Antipsychotics: Bifeprunox is an antipsychotic drug with a piperazine moiety .
- Anticonvulsants: Ropizine is an anticonvulsant drug that contains piperazine . A xanthone derivative with a piperazine moiety has also demonstrated anticonvulsant activity .
- Antihypertensives: Prazosin, an antihypertensive agent, contains a piperazine moiety and is a selective α-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia .
- Calcium Channel Blockers: Flunarizine, a calcium channel blocker with a piperazine moiety, is effective in the prophylaxis of migraine and occlusive peripheral vascular disease . Diphenylalkyl piperazine derivatives have also been evaluated for their calcium antagonistic activities .
- Antianginal Agents: Ranolazine, a piperazine-containing drug, is approved for the treatment of chronic stable angina pectoris .
- Inhibitors: Piperazine derivatives have been used in the synthesis of g-secretase inhibitors .
- Anti-HIV Agents: Piperazine derivatives have demonstrated in vitro antiviral activities against HIV-1 .
Specific Piperazine Derivatives and their Applications
- 1-Benzhydryl-sulfonyl-piperazine derivatives: These compounds have been evaluated for their efficacy in inhibiting breast cancer cell proliferation .
- Purine ribonucleoside analogues containing a 4-substituted piperazine: These analogues have been synthesized and evaluated for their cytotoxicity on liver, breast, and colon carcinoma cell lines .
- Xanthone derivatives with piperazine moiety: These derivatives have exhibited a high affinity for serotoninergic 5-HT1A receptors .
- Indole-piperazines: These compounds have been synthesized and reported as potent mixed D2/D4 antagonists .
- Piperazine derivatives with thio and aminopropanol moieties: These compounds have shown apparent inhibitions against KCl-induced contractions in isolated rat aorta and have demonstrated potent inhibitory activity against auto-oxidative lipid peroxidations in canine brain homogenates .
- 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one and 5,7-dimethoxy-2-(piperazin-1-ylmethyl)-4H-chromen-4-one derivatives: These compounds have been screened for their pro-inflammatory activity .
- 1-(2-Methoxyethyl)piperazine: This compound can be used as a reactant in the preparation of biologically and pharmacologically active molecules .
Limited Information on "this compound"
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Polarity and Solubility : The 2-methoxyethyl group in the target compound enhances water solubility compared to ethyl or benzyl substituents .
- Receptor Binding : Bulkier substituents (e.g., benzyl, phthalimido-butyl) improve affinity for serotonin receptors (5-HT1A), while smaller groups (e.g., methoxyethyl) may favor dopamine D2 interactions .
Serotonin Receptor Affinity
- The methoxyethyl group may reduce affinity compared to phthalimido-butyl chains .
- NAN-190 : High 5-HT1A affinity (Ki = 0.6 nM) due to the phthalimido moiety’s π-π stacking and hydrogen bonding .
Dopamine D2 Receptor Interactions
- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine : Exhibits high D2 affinity (IC50 = 90.6 nM) via nitro group interactions with orthosteric sites .
- Target Compound : The 5-bromopyridine may mimic aromatic pharmacophores in D2 ligands, but methoxyethyl’s flexibility could reduce binding stability .
Cytotoxicity and Antibacterial Activity
- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines : Show IC50 values < 10 μM against multiple cancer lines (e.g., HEPG2, MCF7) via chlorobenzhydryl-mediated apoptosis .
- Target Compound : Bromine’s halogen bonding may enhance cytotoxicity, but methoxyethyl’s polarity could limit membrane permeability .
- Antibacterial Derivatives : Methoxyphenyl piperazines (e.g., compound 2 in ) inhibit Gram-positive bacteria (MIC = 8 μg/mL). The target’s bromopyridine may broaden spectrum but requires empirical validation .
Structure-Activity Relationship (SAR) Insights
- Position 1 (Aromatic/heteroaromatic) : Pyridine rings (vs. phenyl) enhance solubility and hydrogen bonding. Bromine increases steric and electronic effects .
- Position 4 (Alkyl/aryl substituents) : Methoxyethyl balances polarity and flexibility, while bulkier groups (e.g., benzyl) improve receptor selectivity but reduce metabolic stability .
- Halogen Effects : Bromine’s size and electronegativity enhance binding to hydrophobic pockets in receptors, as seen in cytotoxic and serotoninergic compounds .
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
If the pyridine ring is activated (e.g., by electron-withdrawing groups), nucleophilic substitution by the piperazine nitrogen on the bromopyridine can proceed under heating in polar aprotic solvents.
Palladium-Catalyzed Buchwald-Hartwig Amination
More commonly, palladium-catalyzed amination provides higher yields and milder conditions:
This method is favored for its selectivity and functional group tolerance.
Representative Reaction Conditions and Yields
| Reaction Step | Catalyst/ Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination of pyridine | Br2 or NBS | AcOH or suitable solvent | 0–30 °C | 1–4 h | High (not specified) | Regioselective 5-bromo substitution |
| Alkylation of piperazine | 2-Methoxyethyl chloride, K2CO3 | Acetonitrile or DMF | Reflux | 6–24 h | Moderate to high | Controlled monoalkylation |
| Pd-catalyzed amination | Pd(OAc)2, BINAP, Cs2CO3 | Dioxane/H2O | 100–110 °C | 4–16 h | 60–100 | Inert atmosphere, sealed tube |
Notes on Purification and Characterization
- After coupling, the crude product is typically purified by column chromatography or recrystallization.
- Characterization includes NMR (1H, 13C), HPLC-MS, and elemental analysis to confirm structure and purity.
- Reaction progress is monitored by TLC or GC-MS.
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine?
The synthesis of this compound requires precise control of reaction parameters such as temperature, solvent selection, and reagent stoichiometry. Multi-step protocols often involve nucleophilic substitution or coupling reactions, with intermediates purified via techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity . For example, coupling reactions between piperazine derivatives and halogenated pyridines may require anhydrous conditions and catalysts like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to promote amide bond formation . Reaction progress should be monitored using TLC or LC-MS to identify side products and optimize stepwise efficiency.
Q. How can structural characterization be systematically performed for this compound and its intermediates?
A combination of spectroscopic and chromatographic methods is critical:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the integration of the bromopyridine and methoxyethyl groups, with distinct shifts for aromatic protons (δ 7.5–8.5 ppm) and methoxy signals (δ ~3.3 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, particularly for bromine isotopic signatures.
- X-ray Diffraction (XRD): Single-crystal XRD resolves stereochemical ambiguities and confirms bond angles in the piperazine ring and substituent orientations .
- HPLC: Purity assessments (>95%) are essential before biological testing .
Q. What interaction studies are relevant for elucidating its bioactivity?
Target engagement studies should focus on receptor binding assays (e.g., GPCRs or kinase targets common to piperazine derivatives) . Competitive binding assays using radiolabeled ligands or surface plasmon resonance (SPR) can quantify affinity (Kd or IC50). For example, piperazine analogs with halogenated aryl groups often exhibit α1-adrenoceptor antagonism, suggesting similar mechanisms for this compound . Metabolic stability assays (e.g., liver microsomes) and cytotoxicity profiling (MTT assays) are also critical for early-stage pharmacological evaluation .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in substituent effects on molecular conformation?
Single-crystal XRD analysis reveals how bulky substituents (e.g., bromopyridine) influence piperazine ring puckering and intermolecular interactions. For instance, shows that 4-methoxyphenyl groups in analogous compounds induce torsional strain (C–H···O hydrogen bonds) and aromatic stacking, which could stabilize specific conformations . Comparative studies with derivatives lacking the methoxyethyl group (e.g., 4-(2-hydroxyethyl) analogs) may clarify steric and electronic contributions to crystallographic packing .
Q. What methodologies address discrepancies in bioactivity data across structural analogs?
Contradictions often arise from subtle differences in substituent placement. For example:
- Substituent Electronic Effects: Electron-withdrawing groups (e.g., bromine) may enhance receptor binding compared to electron-donating groups (e.g., methoxy) .
- Isosteric Replacements: Replacing the pyridine ring with pyrimidine (as in ) alters hydrogen-bonding capacity and solubility, affecting bioavailability .
Systematic structure-activity relationship (SAR) studies using standardized assays (e.g., IC50 determinations under identical conditions) and computational docking (e.g., AutoDock Vina) can rationalize these variations .
Q. How do reaction conditions influence regioselectivity in multi-step syntheses?
Competing pathways (e.g., N-alkylation vs. O-alkylation) must be controlled via:
- Temperature Modulation: Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (reflux) may drive thermodynamic outcomes .
- Protecting Groups: Temporary protection of the piperazine nitrogen (e.g., Boc groups) prevents undesired side reactions during bromopyridine coupling .
- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh3)4) improve selectivity in cross-coupling steps involving halogenated intermediates .
Q. What analytical strategies validate the compound’s stability under physiological conditions?
- Forced Degradation Studies: Expose the compound to acidic/basic conditions (pH 1–14), oxidative stress (H2O2), and UV light to identify degradation products via LC-MS .
- Plasma Stability Assays: Incubate with human or animal plasma (37°C) and quantify parent compound loss over time .
- Thermogravimetric Analysis (TGA): Assess thermal decomposition profiles to guide storage conditions .
Q. How can computational modeling predict its pharmacokinetic properties?
- ADME Prediction: Tools like SwissADME estimate logP (lipophilicity), aqueous solubility, and blood-brain barrier permeability based on molecular descriptors .
- Metabolite Prediction: Software (e.g., Meteor Nexus) simulates Phase I/II metabolism, highlighting vulnerable sites (e.g., methoxyethyl O-dealkylation) .
- Docking Simulations: Identify potential off-target interactions by screening against protein databases (e.g., PDB) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
